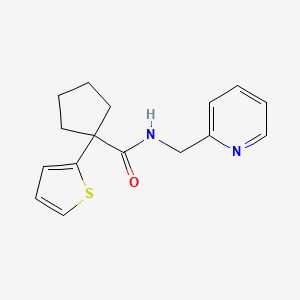

N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring dual heteroaromatic substituents: a pyridin-2-ylmethyl group attached to the carboxamide nitrogen and a thiophen-2-yl moiety at the 1-position of the cyclopentane ring. This structural combination distinguishes it from simpler analogs, as the pyridine and thiophene rings introduce distinct electronic and steric properties. The presence of sulfur (thiophene) and nitrogen (pyridine) heteroatoms likely enhances polarity and influences intermolecular interactions, which can be analyzed using crystallographic tools like SHELX and Mercury .

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(18-12-13-6-1-4-10-17-13)16(8-2-3-9-16)14-7-5-11-20-14/h1,4-7,10-11H,2-3,8-9,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGSQFRGAVHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the pyridin-2-ylmethyl and thiophen-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Cyclopentanecarboxamide Derivatives

| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1-(Phenylamino)cyclopentanecarboxamide (2a) | Phenyl | 90 | 166 |

| 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) | 4-Methylphenyl | 85 | 120 |

| 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) | 4-Methoxyphenyl | 50 | 90–93 |

| N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Thiophen-2-yl + pyridin-2-ylmethyl | Not reported | Not reported |

Source : Data for compounds 2a–2c sourced from ; target compound data unavailable in evidence.

Key Comparative Observations

- Yield : The synthesis yields of phenyl-substituted analogs (2a–2c) range from 50–90%, influenced by electronic effects (e.g., electron-donating methoxy groups in 2c reduce yield). The target compound’s yield may vary due to steric hindrance from the pyridinylmethyl group or reactivity of thiophene.

- Melting Points : Phenyl derivatives exhibit higher melting points (e.g., 166°C for 2a) compared to methoxy-substituted analogs (90–93°C for 2c). The target compound’s melting point is expected to be lower than 2a due to reduced symmetry and increased conformational flexibility but higher than 2c if thiophene enhances intermolecular interactions.

- Crystallographic Behavior : Tools like Mercury enable comparison of packing patterns. Thiophene’s sulfur atom may participate in S···π or S···N interactions, distinct from the C–H···π interactions seen in phenyl analogs. SHELX refinements could further resolve these differences.

Research Findings and Implications

While experimental data specific to this compound are sparse, insights from analogs suggest:

- Bioactivity Potential: The thiophene and pyridine motifs are common in pharmaceuticals (e.g., kinase inhibitors), implying possible biological relevance.

- Crystallographic Utility: The compound’s heteroaromatic groups make it a candidate for studying non-covalent interactions in crystal engineering .

- Synthetic Challenges : Lower yields (as in 2c) may arise if steric or electronic factors complicate the introduction of the pyridinylmethyl group.

Biological Activity

N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research data.

Chemical Structure

The compound features a pyridine ring, a thiophene moiety, and a cyclopentanecarboxamide structure, which are known to contribute to its pharmacological properties. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often target specific enzymes or receptors involved in cancer progression and inflammation. For instance, the compound may interact with the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory responses and cancer cell proliferation.

1. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound:

- In Vitro Studies : One study demonstrated that derivatives with similar structural motifs inhibited mPGES-1 with IC50 values in the low micromolar range. Notably, these compounds induced cell cycle arrest in A549 lung cancer cells, leading to increased apoptosis over time .

- Case Study : A derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiophene and pyridine components could enhance antitumor activity .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in various research contexts:

- Mechanistic Insights : Inhibition of mPGES-1 leads to reduced prostaglandin E2 synthesis, which is crucial in inflammation. This suggests that this compound could serve as a lead for developing anti-inflammatory drugs .

3. Antibacterial Activity

While primarily investigated for anticancer properties, some derivatives have also shown antibacterial effects:

- In Vitro Testing : A series of carboxamide derivatives were tested against ESBL-producing E. coli, revealing promising antibacterial activity and supporting further exploration of this class for therapeutic applications .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves multi-step reactions, including cyclopentane ring formation, amide coupling, and functional group introduction. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., carboxamide coupling) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

- Data Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry of the pyridine and thiophene substituents .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

- Crystallography :

- Single-crystal X-ray diffraction : SHELX or WinGX suites refine anisotropic displacement parameters and hydrogen bonding networks .

- Mercury CSD : Visualizes packing motifs and void spaces in the crystal lattice .

Q. How can thermal stability and phase transitions of this compound be analyzed for formulation studies?

- Thermal Analysis :

- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic transitions (e.g., heating rate: 10°C/min, nitrogen atmosphere) .

- Thermogravimetric Analysis (TGA) : Assesses decomposition profiles under controlled thermal stress .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity of this compound?

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations with targets like amyloid-beta or tau proteins .

- Validation : Compare docking scores with experimental IC values from kinase inhibition assays .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with pyridine N-atoms) using MOE or Phase .

Q. How can contradictions between crystallographic data and computational predictions (e.g., bond angles, torsion strains) be resolved?

- Refinement Tools :

- SHELXL : Adjusts anisotropic displacement parameters to align experimental X-ray data with DFT-optimized geometries .

- Mercury CSD : Performs packing similarity analyses to identify outliers in intermolecular distances .

Q. What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

- Assay Design :

- Cell Models : Primary neuronal cultures or SH-SY5Y cells treated with amyloid-beta oligomers .

- Metrics : Measure viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation) .

- Controls : Include reference compounds (e.g., memantine) and validate results with siRNA knockdown of target pathways .

Q. How can synthetic by-products or degradation products be identified and minimized during scale-up?

- Analytical Workflow :

- LC-MS/MS : Traces impurities at ppm levels using reverse-phase C18 columns and gradient elution .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of pyridin-2-ylmethylamine) to reduce unreacted intermediates .

- Stability Studies : Accelerated degradation under acidic/alkaline conditions (40°C, 75% RH) identifies labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.